molecular formula C21H25ClFNO2 B5117981 [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol

[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol

Cat. No. B5117981
M. Wt: 377.9 g/mol
InChI Key: IENGYQWQRIPTCJ-UHFFFAOYSA-N
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Description

[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzylpiperidine class of compounds, which are known for their diverse pharmacological activities.

Scientific Research Applications

[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory activities in preclinical studies. The compound has also been investigated for its potential use as an antidepressant and anxiolytic agent. Moreover, [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been shown to have anticonvulsant and antipsychotic effects in animal models.

Mechanism of Action

The exact mechanism of action of [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act primarily on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. The compound has been shown to bind to specific receptors in the brain, including the mu-opioid receptor, which is involved in pain regulation.
Biochemical and Physiological Effects:
[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been found to have several biochemical and physiological effects. The compound has been shown to reduce pain and inflammation by blocking the activity of certain enzymes involved in the inflammatory response. It has also been found to increase the levels of certain neurotransmitters in the brain, which can lead to improved mood and reduced anxiety. Moreover, [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been shown to have anticonvulsant and antipsychotic effects, which may be due to its ability to modulate the activity of certain ion channels in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is its potent analgesic and anti-inflammatory activities, which make it a promising candidate for the development of new pain medications. However, the compound has some limitations for lab experiments, including its low water solubility and potential toxicity at high doses. Moreover, the exact mechanism of action of the compound is not fully understood, which makes it challenging to design experiments to elucidate its pharmacological effects.

Future Directions

Despite the limitations, [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has several potential future directions for scientific research. One possible direction is to investigate its use as an antidepressant and anxiolytic agent, as preclinical studies have shown promising results in this area. Another direction is to explore its potential use as an anticonvulsant and antipsychotic agent, as these effects have also been observed in animal models. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol involves the reaction of 3-chlorobenzyl chloride with 2-fluoro-5-methoxybenzylamine in the presence of a base to form the intermediate 3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)piperidine. This intermediate is then reduced to [3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol using sodium borohydride as a reducing agent. The synthesis method has been optimized to yield high purity and yield of the final product.

properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-[(2-fluoro-5-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFNO2/c1-26-19-6-7-20(23)17(11-19)13-24-9-3-8-21(14-24,15-25)12-16-4-2-5-18(22)10-16/h2,4-7,10-11,25H,3,8-9,12-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENGYQWQRIPTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC(C2)(CC3=CC(=CC=C3)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)piperidin-3-yl]methanol

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